molecular formula C36H48B3NO6 B2415332 Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine CAS No. 267221-90-9

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine

Cat. No.: B2415332
CAS No.: 267221-90-9
M. Wt: 623.21
InChI Key: QNGUSFKMKLSUKS-UHFFFAOYSA-N
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Description

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: is a compound that features a triphenylamine core with boronic acid pinacol ester groups attached to each phenyl ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine typically involves the reaction of triphenylamine with boronic acid pinacol ester groups. One common method is the Suzuki cross-coupling reaction, which involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine involves its ability to participate in redox reactions and form stable carbon-carbon bonds through cross-coupling reactions. The boronic acid pinacol ester groups facilitate these reactions by providing reactive sites for the formation of new bonds . The triphenylamine core contributes to the compound’s stability and redox activity, making it an effective material for various applications .

Comparison with Similar Compounds

Uniqueness: Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine is unique due to its triphenylamine core, which provides enhanced stability and redox activity compared to similar compounds with benzene cores. This makes it particularly useful in applications requiring high thermal stability and charge mobility .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48B3NO6/c1-31(2)32(3,4)42-37(41-31)25-13-19-28(20-14-25)40(29-21-15-26(16-22-29)38-43-33(5,6)34(7,8)44-38)30-23-17-27(18-24-30)39-45-35(9,10)36(11,12)46-39/h13-24H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGUSFKMKLSUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48B3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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